molecular formula C14H13FN2OS B5665177 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea CAS No. 405-61-8

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea

Cat. No.: B5665177
CAS No.: 405-61-8
M. Wt: 276.33 g/mol
InChI Key: RUNCTPYJYOCBIB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea can be synthesized through the reaction of 4-fluoroaniline and 4-methoxyaniline with thiophosgene. The reaction typically proceeds as follows:

  • Dissolve 4-fluoroaniline and 4-methoxyaniline in an appropriate solvent such as dichloromethane.
  • Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines, alcohols, and thiols, with appropriate solvents like ethanol or methanol.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom and methoxy group enhances its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(4-methoxyphenyl)thiourea: Lacks the fluorine atom, which may result in different biological activities and binding affinities.

    1-(4-Fluorophenyl)-3-phenylthiourea: Lacks the methoxy group, which may affect its solubility and reactivity.

    1-(4-Chlorophenyl)-3-(4-methoxyphenyl)thiourea: Contains a chlorine atom instead of fluorine, which can influence its chemical and biological properties.

The uniqueness of this compound lies in the combination of the fluorine atom and methoxy group, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c1-18-13-8-6-12(7-9-13)17-14(19)16-11-4-2-10(15)3-5-11/h2-9H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNCTPYJYOCBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352632
Record name ST040479
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643648
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

405-61-8
Record name ST040479
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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